potassium;(2-oxochromen-7-yl) sulfate potassium;(2-oxochromen-7-yl) sulfate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13420041
InChI: InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C9H5KO6S
Molecular Weight: 280.30 g/mol

potassium;(2-oxochromen-7-yl) sulfate

CAS No.:

Cat. No.: VC13420041

Molecular Formula: C9H5KO6S

Molecular Weight: 280.30 g/mol

* For research use only. Not for human or veterinary use.

potassium;(2-oxochromen-7-yl) sulfate -

Specification

Molecular Formula C9H5KO6S
Molecular Weight 280.30 g/mol
IUPAC Name potassium;(2-oxochromen-7-yl) sulfate
Standard InChI InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1
Standard InChI Key SVUZPRLQAASRKC-UHFFFAOYSA-M
Isomeric SMILES C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+]
Canonical SMILES C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+]

Introduction

Chemical Structure and Properties

Structural Overview

Potassium;(2-oxochromen-7-yl) sulfate (C₉H₅KO₆S) features a chromene (2H-1-benzopyran) backbone with a lactone ring (2-oxo group) and a sulfate moiety at the 7-position. The potassium counterion neutralizes the sulfate’s negative charge, enhancing solubility.

PropertyValueSource
Molecular FormulaC₉H₅KO₆S
Molecular Weight280.30 g/mol (reported); 286.25 g/mol (alternative source)
CAS Number1189702-86-0
SMILESC1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+]
InChI KeySVUZPRLQAASRKC-UHFFFAOYSA-M

Note: Discrepancies in molecular weight between sources may reflect differences in hydrate states or analytical conditions.

Comparative Structural Analysis

The compound differs from its 4-methyl analog (4-methylumbelliferyl sulfate potassium salt) by the absence of a methyl group at the 4-position. This structural distinction impacts reactivity and biological activity.

CompoundKey Structural FeaturesApplications
Potassium;(2-oxochromen-7-yl) sulfate2-Oxo group; sulfate at 7-position; no methyl substitutionOrganic synthesis, potential enzymatic studies
4-Methylumbelliferyl sulfate2-Oxo group; sulfate at 7-position; methyl at 4-positionFluorogenic sulfatase substrate

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves sulfonation of a chromene precursor followed by neutralization with potassium hydroxide.

Method 1: Sulfonation with Chlorosulfonic Acid

  • Starting Material: 7-Hydroxy-2-oxochromene (umbelliferone).

  • Reaction: Treatment with chlorosulfonic acid (ClSO₃H) in a polar aprotic solvent (e.g., dichloromethane) to introduce the sulfate group at the 7-position.

  • Neutralization: Reaction with KOH to form the potassium salt.

Method 2: Sulfur Trioxide Complexation

  • Reagents: Sulfur trioxide (SO₃) complexed with pyridine or DMF.

  • Conditions: Mild heating (40–60°C) under anhydrous conditions.

  • Advantages: Higher yield and selectivity compared to chlorosulfonic acid.

Key Challenges:

  • Side reactions (e.g., over-sulfation or ring-opening).

  • Purification steps to remove residual reagents.

Parameter4-Methylumbelliferyl SulfatePotassium;(2-Oxochromen-7-yl) Sulfate
Excitation (nm)360Not reported
Emission (nm)450Not reported
Fluorescence IntensityHigh (blue emission)Hypothetical

**3.1.2 Antimicrobial and Anticancer Agents

Chromene derivatives, including sulfonamides, exhibit antibacterial and anticancer activities. For example:

  • Antibacterial Activity: Halogenated nitrochromenes show MIC values as low as 1–8 µg/mL against multidrug-resistant Staphylococcus spp. .

  • Anticancer Activity: Dihydropyrano[3,2-c]chromenes inhibit colon cancer cell proliferation (IC₅₀: 45–90 µM) .

Hypothesis: Potassium;(2-oxochromen-7-yl) sulfate could serve as a scaffold for deriving bioactive hybrids, though its own activity remains untested.

Industrial and Catalytic Applications

  • Organic Synthesis: As a precursor for sulfonated coumarins in dye or polymer synthesis.

  • Catalysis: Potential use in sulfonation reactions or as a ligand in metal-catalyzed processes.

Research Gaps and Future Directions

Unexplored Biological Activities

  • Enzymatic Studies: Assess its role as a sulfatase substrate.

  • Cytotoxicity Screening: Evaluate effects on cancer cell lines (e.g., HT29, MCF-7).

  • Antimicrobial Profiling: Test against Gram-positive and Gram-negative pathogens.

Synthetic Optimization

  • Green Chemistry: Develop solvent-free or microwave-assisted sulfonation methods.

  • Isomer Purity: Address discrepancies in molecular weight by crystallographic studies.

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